(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a 4-hydroxypiperidine moiety via a methanone bridge. This structure combines aromatic and alicyclic components, conferring unique physicochemical properties.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-(4-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-4-6-15(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12/h1-3,10,16H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBLBASXTHYNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=C3C(=CC=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reactions with Carbodiimides
Stepwise Synthesis via Dicyclohexylcarbodiimide (DCC)
The most widely reported method involves activating the carboxylic acid precursor, 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). The hydroxyl group of 4-hydroxypiperidine is typically protected with a tert-butyldimethylsilyl (TBS) group prior to coupling. After stirring at room temperature for 12–16 hours, the crude product is deprotected using tetra-n-butylammonium fluoride (TBAF) to yield the final compound.
Table 1: Reaction Conditions and Outcomes for DCC-Mediated Coupling
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC, DMAP | DCM | 25°C | 16 | 68–72 | >95 |
| TBSCl, Imidazole | DMF | 0°C → 25°C | 4 | 90 (TBS) | >98 |
| TBAF | THF | 0°C | 1 | 95 | >97 |
Key advantages include high functional group tolerance and scalability. However, the use of toxic carbodiimides and silane-protecting groups necessitates careful waste management.
Schotten-Baumann Acylation
Acid Chloride Intermediate Formation
In this method, 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The intermediate is then reacted with 4-hydroxypiperidine in a biphasic system (water/dichloromethane) with sodium hydroxide to maintain a pH of 9–10. This one-pot procedure avoids hydroxyl group protection, simplifying purification.
Table 2: Schotten-Baumann Reaction Parameters
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Acid chloride formation | SOCl₂, DMF | Reflux, 2 h | 92 |
| Amine coupling | NaOH, H₂O/DCM | 0°C → 25°C, 6 h | 85 |
This method offers superior yields (85%) compared to DCC-based approaches and eliminates silane-deprotection steps. However, handling corrosive thionyl chloride requires specialized equipment.
Solid-Phase Synthesis for High-Throughput Production
Wang Resin Immobilization
For combinatorial chemistry applications, the carboxylic acid precursor is anchored to Wang resin via ester linkage. After activating with 1-hydroxybenzotriazole (HOBt) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), 4-hydroxypiperidine is introduced in dimethylformamide (DMF). Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.
Table 3: Solid-Phase Synthesis Metrics
| Parameter | Value |
|---|---|
| Resin loading | 0.8 mmol/g |
| Coupling time | 2 × 30 min |
| Cleavage efficiency | >90% |
| Purity after HPLC | 98% |
While this method facilitates parallel synthesis of analogs, the initial resin functionalization and lower overall yields (~65%) limit industrial adoption.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times significantly. A mixture of 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid, 4-hydroxypiperidine, and HATU in DMF is irradiated at 150°C for 15 minutes, achieving 78% yield. This method is ideal for rapid screening but requires specialized microwave reactors.
Table 4: Microwave vs. Conventional Heating
| Condition | Time | Yield (%) | Energy Consumption |
|---|---|---|---|
| Microwave (150°C) | 15 min | 78 | Low |
| Conventional (80°C) | 6 h | 72 | High |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis employs continuous flow systems to enhance reproducibility. The acid chloride and 4-hydroxypiperidine are pumped through a PTFE reactor at 50°C with a residence time of 10 minutes. In-line liquid-liquid extraction removes byproducts, achieving 89% yield with >99% purity.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
- DCC Method : High purity (>95%) but moderate yields (68–72%) due to side reactions with silane protectants.
- Schotten-Baumann : Superior yields (85%) but requires rigorous pH control to prevent hydrolysis.
- Solid-Phase : Low yields (65%) offset by high-throughput capabilities.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical reactions:
- Oxidation : Can form ketones or aldehydes.
- Reduction : Can yield alcohols.
- Substitution Reactions : Can produce various substituted derivatives depending on the reagents used.
Biology
This compound has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies suggest it may inhibit specific enzymes, making it a candidate for drug development.
- Receptor Binding : Its structural features indicate possible interactions with various biological receptors.
Medicine
The therapeutic potential of this compound is under exploration:
- Drug Development : The compound's unique properties make it suitable for developing new drugs targeting specific diseases.
- Therapeutic Effects : Preliminary studies have shown promise in treating conditions related to its biological activity .
Industry
In industrial applications, this compound is utilized in:
- Material Development : Its chemical properties are leveraged for creating new materials and chemical processes.
- Chemical Processes : It plays a role in the synthesis of other complex molecules .
Research conducted on the compound demonstrated its ability to interact with specific enzyme targets. Using molecular docking studies, researchers predicted that it could effectively bind to these enzymes, suggesting potential therapeutic applications in enzyme-related diseases .
Case Study 2: Synthesis and Reactivity
A study focusing on the synthesis of this compound highlighted multi-step organic reactions that yield high purity products. The research emphasized the importance of reaction conditions in achieving optimal yields .
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Compared to the 3-hydroxymethylpiperidine analog , the target’s hydroxyl group at position 4 may alter stereoelectronic interactions in biological systems.
Thiazole-Linked Derivatives
Compounds such as (4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e) and (R)-(4-Amino-2-((1-(4-methoxyphenyl)ethyl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12v) feature thiazole rings instead of piperidine. These derivatives exhibit:
- Lower Yields : 26–49% due to multi-step syntheses involving thiourea intermediates .
- Bioactivity : Demonstrated CDK9 inhibition, suggesting the thiazole moiety enhances kinase binding .
Sulfonyl/Oxadiazole Derivatives
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone incorporates a sulfonyl-oxadiazole group, leading to:
- Increased Molecular Weight (375.4 g/mol) and LogP (2.8), suggesting higher lipophilicity vs. the target compound.
- Applications : Likely used in agrochemicals or antimicrobials due to sulfur-based reactivity.
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS) and cancer treatment. This article reviews current research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential clinical implications.
Chemical Structure
The chemical formula for this compound is , and it features a unique combination of a dioxin moiety and a piperidine derivative. This structural complexity is likely responsible for its diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a selective antagonist for adrenergic receptors. The following sections detail its mechanisms of action, effects on cell proliferation, and other relevant biological activities.
1. Adrenergic Receptor Antagonism
Studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin can selectively bind to alpha-adrenergic receptors. For example, one study identified a related compound that selectively antagonizes the alpha(2C) adrenergic receptor, suggesting potential applications in treating disorders associated with these receptors .
2. Anticancer Properties
The compound's anticancer potential has been explored in various studies. Notably, its derivatives have shown promise in inhibiting the proliferation of breast cancer cell lines (e.g., MCF-7 and SKBR-3). The IC50 values for these compounds ranged from 0.09 to 157.4 µM across different cell lines, indicating varying degrees of potency .
Table 1: IC50 Values of Related Compounds Against Breast Cancer Cell Lines
| Compound ID | MCF-7 (µM) | CAMA-1 (µM) | SKBR-3 (µM) | HCC1954 (µM) |
|---|---|---|---|---|
| Compound A | 0.30 | 0.16 | 0.09 | 0.51 |
| Compound B | 157.4 | 139 | 93.08 | 157.2 |
These findings suggest that modifications to the dioxin structure can enhance anticancer activity.
The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), which has been correlated with its ability to inhibit cell proliferation in cancer models . Further studies are required to elucidate the specific pathways involved.
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Case Study on CNS Effects : A study examining CNS penetration showed that certain analogs effectively crossed the blood-brain barrier and exhibited neuroprotective effects in animal models.
- Case Study on Cancer Treatment : In vitro studies using various breast cancer cell lines demonstrated that these compounds could significantly reduce cell viability and induce apoptosis.
Q & A
Q. What synthetic routes are commonly employed to prepare (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone derivatives?
Synthesis typically involves coupling reactions between substituted benzodioxin precursors and heterocyclic amines. For example:
- Method B : Reacting 2-bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone with amines (e.g., 4-hydroxypiperidine) in the presence of potassium tert-butoxide and cyanamide yields thiazole-containing analogs (e.g., compounds 12t, 12u, 12v). Reaction conditions (e.g., solvent, temperature) significantly impact yields, which range from 26% to 49% .
- Characterization : Products are verified via -NMR, -NMR, and mass spectrometry (MS), with purity confirmed by HPLC .
Q. How are structural features of this compound analyzed experimentally?
- Nuclear Magnetic Resonance (NMR) : -NMR reveals proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 3.0–4.0 ppm). -NMR identifies carbonyl carbons (C=O) at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: calc. 289.1314, obs. 289.1318) .
Q. What computational tools are used to predict electronic properties?
- Multiwfn : This wavefunction analyzer calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF). For example, EPS maps can identify nucleophilic/electrophilic regions on the benzodioxin ring, guiding reactivity predictions .
Advanced Research Questions
Q. How can selectivity challenges in synthesizing analogs be addressed?
- Regioselective Functionalization : Use iridium-catalyzed amination (e.g., for piperazine derivatives) to control substitution patterns. For example, crotyl acetate with 1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazine achieves 97% yield with 95% enantiomeric excess (ee) via chiral SFC analysis .
- Optimization Strategies : Adjust reaction time (12–24 hr) and solvent polarity (e.g., DME vs. THF) to minimize byproducts. For low-yielding reactions (<30%), consider alternative catalysts (e.g., Pd/C for cross-coupling) .
Q. What methodologies resolve contradictions in biological activity data?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with modified substituents (e.g., 5,7-dimethylbenzo[d]thiazole vs. 4-methoxyphenyl). For example, replacing the 4-hydroxypiperidine group with a benzo[d]thiazole moiety enhances CDK9 inhibition by 15-fold .
- Mechanistic Assays : Use kinase profiling (e.g., ATPase assays) to distinguish target-specific effects from off-target interactions. Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration) .
Q. How are electronic properties leveraged for material science applications?
- OLED Emitter Design : The benzodioxin core’s planar structure enhances π-π stacking in phenanthroimidazole-based compounds (e.g., DDPPPA). Hybridized local and charge-transfer (HLCT) states achieve external quantum efficiencies (EQE) of 5.7–6.0% in non-doped devices .
Key Methodological Recommendations
- Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals (e.g., piperidine vs. benzodioxin protons) .
- Reaction Scale-Up : For gram-scale synthesis, replace flash chromatography with recrystallization (e.g., acetone/hexane) to improve throughput .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
